molecular formula C23H21BrO3 B189252 Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate CAS No. 156755-24-7

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Cat. No. B189252
M. Wt: 425.3 g/mol
InChI Key: SXFFQILYKHDSIZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, also known as MBBP, is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated aromatic ester that has been used as a synthetic intermediate in organic synthesis. MBBP has been used in a variety of research applications, including as a catalyst for organic reactions, as a fluorescent dye, and as a reagent for the preparation of various compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Natural Bromophenols and Derivatives : The synthesis of natural bromophenols, including an indene-derived compound during the process, highlights a novel approach to generating complex molecules potentially useful for various applications, from materials science to pharmacology (Bayrak & Menzek, 2020).
  • Development of Schiff Base Ligands and Iron(III) Complexes : Schiff base ligands derived from 2-hydroxybenzophenones, leading to the synthesis of iron(III) complexes, illustrate the compound's role in forming materials with significant magnetic properties, potentially useful for electronic and catalytic applications (Pogány et al., 2017).
  • Chemoenzymatic Synthesis of Taxol and Docetaxel Side Chains : Demonstrates the compound's utility in the synthesis of complex bioactive molecules, indicating its potential in pharmaceutical synthesis and drug discovery (Hamamoto et al., 2000).

Biological and Pharmacological Applications

  • Tyrosinase Inhibitors for Cosmetic Use : The synthesis and evaluation of hydroxypyridinone-L-phenylalanine conjugates starting from kojic acid, one of which showed potent inhibitory effect against mushroom tyrosinase, suggest applications in cosmetics and food preservation due to their nontoxic nature and effectiveness in inhibiting enzymes that cause food spoilage and skin discoloration (Li et al., 2013).

Material Science and Sensing Technology

  • Development of Fluorescence Sensors : The synthesis of coumarin–triazole based probes, which act as sensitive and selective sensors for Fe3+ ions, highlights the compound's role in environmental monitoring and analytical chemistry. This application demonstrates the potential for developing new materials capable of detecting and quantifying metal ions in various samples (Joshi et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFQILYKHDSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194621
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

CAS RN

156755-24-7
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156755-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension consisting of (±)-6-bromo-4-phenylchroman-2-one (85.0 g), anhydrous potassium carbonate (46.7 g), sodium iodide (20.5 g) and benzyl chloride (40.6 g) in methanol (350 ml) and acetone (350 ml) was refluxed for 3 hrs. After evaporation of the solvents the residue was extracted with diethyl ether (2×300 ml) and the extract was washed with water (2×200 ml) and aqueous sodium carbonate. Drying (Na2SO4) and rotoevaporation left 121.8 g (102.1% crude yield) of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester as a light yellow oil, tlc: (1) 0.77; NMR (CDCl3): 39.22, 40.53, 51.63, 70.16, 113.10, 113.77, 126.46, 126.92, 127.88, 128.08, 128.34, 128.45, 130.31, 130.55, 134.41, 136.44, 142.37, 154.94, 172.08.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Quantity
40.6 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

6-Bromo-4-phenyl-3,4-dihydro-coumarine (290 g, 0.96 mole) was dissolved in a mixture of methanol (1 L) and acetone (1 L). To the above solution were added potassium carbonate (160 g, 1.16 mole), α-chlorotoluene (140 g, 1.1 mole) and sodium iodide (30 g, 0.47 mole), and the mixture was stirred under reflux for 3 h. The solution was concentrated by distillation, and the residue treated with water and extracted with diethyl ether. The ethereal layer was washed with water, saturated sodium carbonate solution and water, successively. The organic layer was dried over sodium sulfate, filtered and then evaporated to give 420 g (≈100%) of the title compound as a light yellow oil.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Yield
100%

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